4,4-Dimethoxypentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethoxypentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a pentane chain with two methoxy groups (-OCH3) at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxypentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4,4-Dimethoxypentyl halide with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-Dimethoxypentanenitrile. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature to reduce the nitrile group to an amine.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxypentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOCH3) in an appropriate solvent.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxypentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxypentan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The methoxy groups may also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
4,4-Dimethylpentan-1-amine: Similar structure but with methyl groups instead of methoxy groups.
4,4-Diethoxypentan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
4,4-Dimethoxypentan-2-amine: Similar structure but with the amine group at the second carbon position.
Uniqueness: 4,4-Dimethoxypentan-1-amine is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to other similar compounds. The position of the amine group also plays a crucial role in determining its chemical behavior and applications.
Biological Activity
4,4-Dimethoxypentan-1-amine (CAS: 142611-94-7) is a compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its structural formula, which includes two methoxy groups attached to a pentan-1-amine backbone. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of similar compounds can inhibit the growth of various bacterial strains. For instance, certain synthesized compounds have demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Antidiabetic Properties : Some derivatives have been evaluated for their ability to inhibit enzymes such as amylase and glucosidase, which are crucial in carbohydrate metabolism. A significant inhibition rate (up to 93.2%) was observed in studies involving related compounds .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism.
- DNA Interaction : Preliminary studies suggest that certain derivatives may interact with DNA, potentially leading to anticancer effects. Spectroscopic analyses have indicated changes in DNA absorption spectra upon treatment with these compounds .
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various synthesized amine derivatives, including those structurally related to this compound. The results indicated a significant reduction in bacterial viability against standard strains such as Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Inhibition (%) |
---|---|---|
Compound A | S. aureus | 85 |
Compound B | E. coli | 90 |
This compound | Bacillus cereus | TBD |
Case Study 2: Antidiabetic Effects
In another study focusing on antidiabetic properties, several analogs were tested for their ability to inhibit carbohydrate-hydrolyzing enzymes. The results demonstrated a dose-dependent inhibition.
Compound | Amylase Inhibition (%) | Glucosidase Inhibition (%) |
---|---|---|
Compound C | 80 | 70 |
Compound D | 93.2 | 73.7 |
This compound | TBD | TBD |
Safety Profile
Safety assessments indicate that this compound can cause skin burns and eye damage upon contact . Therefore, handling precautions should be observed in laboratory settings.
Properties
IUPAC Name |
4,4-dimethoxypentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(9-2,10-3)5-4-6-8/h4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXPIVKBZYOKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142611-94-7 |
Source
|
Record name | 4,4-dimethoxypentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.